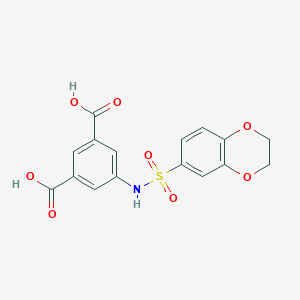![molecular formula C22H26N2OS B3448071 3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B3448071.png)
3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Overview
Description
3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro-fused benzoquinazoline and cyclohexane ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves several steps. One common method includes the condensation of a benzoquinazoline derivative with a cyclohexanone derivative in the presence of a sulfur-containing reagent. The reaction conditions typically involve the use of a base such as potassium hydroxide and a solvent like methanol or ethanol. The reaction mixture is heated to facilitate the formation of the spiro compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like sodium periodate in acidic medium to form keto derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups using alkyl halides.
Common reagents used in these reactions include methylene iodide, alkyl halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex spiro compounds and as a model compound for studying spiro-fused ring systems.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. It is believed to exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
Similar compounds include other spiro-fused benzoquinazoline derivatives, such as:
- 3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEPTAN]-4-ONE
- 3-BENZYL-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEPTAN]-4(6H)-ONE
These compounds share a similar core structure but differ in the substituents attached to the spiro-fused ring system. The uniqueness of 3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific cyclopentyl and sulfanylidene groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclopentyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c25-20-18-19(23-21(26)24(20)16-9-3-4-10-16)17-11-5-2-8-15(17)14-22(18)12-6-1-7-13-22/h2,5,8,11,16H,1,3-4,6-7,9-10,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWWDVWKULWVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)
![ethyl 2-{[(4-formyl-1-piperazinyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3448018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3448023.png)
![N~5~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3448025.png)
![N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448027.png)
![2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B3448042.png)

![(E)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3-phenylprop-2-enamide](/img/structure/B3448068.png)
![1-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3448081.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3448083.png)
![Ethyl 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine-1-carboxylate](/img/structure/B3448086.png)
![1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B3448095.png)
![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)
